Film Thickness Control: ~0.5 nm Monolayer vs 2–4 nm Polymeric Films Achieved by Monoalkoxy vs Trialkoxy Silanes on Carbon Substrates
Scanning Auger Microscopy (SAM) and XPS depth profiling of silane films deposited on plasma-oxidized highly oriented pyrolytic graphite (HOPG) demonstrate that propyldimethylmethoxysilane (PDMMS, the monofunctional analog sharing the dimethylmethoxysilane architecture with the target compound) yields a film thickness of approximately 0.5 nm, consistent with monolayer formation without cross-linking between adsorbate molecules. In contrast, propyltrimethoxysilane (PTMS, the trialkoxy analog) produces films 2–4 nm thick due to oligomerization and cross-linking [1]. PDMMS films exhibit a rapid decrease in silicon concentration with depth, confirming monolayer character, whereas PTMS films show a gradual silicon concentration decline indicative of a polymeric multilayer [1].
| Evidence Dimension | Silane film thickness on plasma-oxidized HOPG measured by XPS depth profiling |
|---|---|
| Target Compound Data | ~0.5 nm (PDMMS, monofunctional dimethylmethoxysilane analog) |
| Comparator Or Baseline | ~2–4 nm (PTMS, propyltrimethoxysilane; trialkoxy analog) |
| Quantified Difference | 4- to 8-fold reduction in film thickness; monolayer vs polymeric multilayer architecture |
| Conditions | Wet chemical deposition on plasma-oxidized HOPG; XPS depth profiling and Scanning Auger Microscopy |
Why This Matters
For applications requiring precisely controlled monolayer surface modification—such as biosensor functionalization, DIOS-MS substrates, or nano-featured device coatings—the monofunctional architecture delivers a predictable ~0.5 nm monolayer rather than an irreproducible 2–4 nm cross-linked film, enabling consistent and tunable interfacial properties.
- [1] K. L. Wong et al. 'Scanning Auger Microscopy Studies of Silane Films Grown on Plasma-Modified HOPG Surfaces.' Polymers, 2019, 11(2), 307. doi:10.3390/polym11020307. View Source
